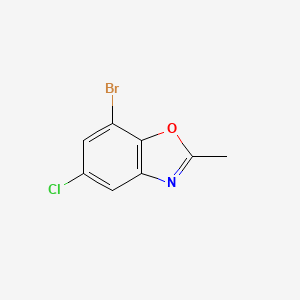

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

説明

特性

IUPAC Name |

7-bromo-5-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWPXYVMYURDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Cyclization of Halogenated 2-Aminophenols with Trimethyl Orthoacetate

A key method involves refluxing 2-amino-4-bromophenol or 2-amino-4-chlorophenol with trimethyl orthoacetate to form the corresponding 5-halogen-2-methylbenzoxazole derivatives. This method is effective for introducing the methyl group at position 2 and halogens at positions 5 and 7.

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-4-bromophenol and 2-amino-4-chlorophenol |

| Reagent | Trimethyl orthoacetate |

| Solvent | Neat or minimal solvent (reaction often performed under reflux without additional solvent) |

| Temperature | Reflux (~100–130 °C) |

| Reaction time | 1.5 hours |

| Yield | Typically 70–90% |

| Work-up | Cooling, solvent removal under reduced pressure, purification by recrystallization or chromatography |

| Notes | Bromine and chlorine substituents remain intact without debromination or dechlorination |

This method is well-documented for preparing halogenated methylbenzoxazoles with good yields and reproducibility.

Halogenation of Preformed 2-Methylbenzoxazole

An alternative approach is to first synthesize 2-methyl-1,3-benzoxazole and then selectively halogenate at the 5- and 7-positions using electrophilic halogenation reagents under controlled conditions.

| Parameter | Details |

|---|---|

| Starting material | 2-Methyl-1,3-benzoxazole |

| Halogenation reagents | N-bromosuccinimide (NBS) for bromination; N-chlorosuccinimide (NCS) or Cl2 for chlorination |

| Solvent | Acetic acid, chloroform, or dichloromethane |

| Temperature | 0–25 °C (to control regioselectivity) |

| Reaction time | Several hours depending on conditions |

| Yield | Moderate to good (50–80%) |

| Work-up | Aqueous quench, extraction, purification by chromatography |

| Notes | Regioselectivity depends on reaction conditions; over-halogenation must be avoided |

This method requires careful optimization to achieve selective substitution at the 5 and 7 positions without affecting the benzoxazole core.

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to introduce halogen substituents or other functional groups on the benzoxazole ring. For example, starting from 5-bromo-2-methylbenzoxazole, coupling with boronic acids under Pd(0) catalysis can yield diversified derivatives.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-methyl-1,3-benzoxazole |

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands |

| Base | Potassium carbonate, sodium carbonate |

| Solvent | Ethanol, toluene, or mixed solvents |

| Temperature | Reflux (80–110 °C) |

| Reaction time | 12–24 hours |

| Yield | Moderate to high (60–90%) |

| Notes | Reaction conditions must prevent debromination; microwave irradiation can accelerate reaction |

This method is useful for late-stage functionalization and diversification of benzoxazole derivatives.

Summary Table of Preparation Methods for 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct cyclization with trimethyl orthoacetate | 2-Amino-4-bromophenol, 2-amino-4-chlorophenol | Reflux with trimethyl orthoacetate, 1.5 h | 70–90 | Simple, high yield, direct halogen incorporation | Requires halogenated aminophenols |

| Electrophilic halogenation | 2-Methyl-1,3-benzoxazole | NBS, NCS, or Cl2; controlled temperature | 50–80 | Flexible halogenation post-synthesis | Regioselectivity challenges |

| Pd-catalyzed cross-coupling | 5-Bromo-2-methylbenzoxazole | Pd(PPh3)4, K2CO3, ethanol/toluene, reflux | 60–90 | Versatile functionalization | Requires expensive catalysts, long reaction time |

Research Findings and Optimization Notes

Catalyst and solvent choice significantly influence yields and selectivity in cyclization and cross-coupling reactions.

Microwave-assisted synthesis has been reported to reduce reaction times dramatically (e.g., from hours to minutes) while maintaining good yields in benzoxazole formation.

Avoiding debromination during catalytic reactions is critical; using mild bases and controlled temperatures helps preserve bromine substituents.

Purification typically involves column chromatography or recrystallization, with solvents like ethyl acetate, hexane, or methanol mixtures.

Reaction scale-up requires careful control of nitration and halogenation steps to maintain yield and purity, especially when preparing halogenated aminophenols as precursors.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

科学的研究の応用

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine:

Antimicrobial Agents: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

Anticancer Agents: Shows potential in inhibiting the growth of certain cancer cell lines.

Industry:

Material Science: Used in the development of new materials with specific electronic and optical properties.

作用機序

The exact mechanism of action of 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole varies depending on its application. In antimicrobial activity, it is believed to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .

類似化合物との比較

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The positions of substituents significantly influence reactivity and electronic properties. Key analogs include:

Key Findings :

- The methyl group at C2 enhances stability against oxidative degradation compared to ethyl-substituted analogs (e.g., 5-bromo-2-ethyl-1,3-benzoxazole, CAS: 938458-80-1) .

Anticancer and Antimicrobial Potential

- 4-Chloro-1,3-benzoxazole derivatives (e.g., 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N’-[phenylmethylidene] acetohydrazide) exhibit IC₅₀ values of 12–25 µM against breast cancer cells (MCF-7), attributed to sulfanyl and hydrazide moieties .

- 5,7-Dichloro-1,3-benzoxazole shows pancreatic lipase inhibition (IC₅₀: 8.2 µM), suggesting the target compound’s Cl and Br substituents may enhance inhibitory potency through stronger electron withdrawal .

Comparative Reactivity in Drug Design

Physicochemical Properties

Notes:

Computational and Spectral Insights

- Theoretical Studies : Gaussian-based DFT calculations on benzoxazole derivatives reveal that bromine and chlorine substituents lower the LUMO energy by 0.8–1.2 eV, enhancing electrophilic reactivity .

- Spectral Data :

- IR spectra of related compounds (e.g., 6-chloro-7-methyl-1,3-benzodithiazine) show SO₂ stretching at 1160–1165 cm⁻¹, absent in the target compound, indicating distinct electronic environments .

- ¹H-NMR chemical shifts for methyl groups in benzoxazoles range from δ 2.44–2.45 ppm, consistent across analogs .

生物活性

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique substitution pattern that enhances its electronic and steric properties, making it particularly effective in various biological applications. Its chemical structure is represented as follows:

- IUPAC Name : 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

- Molecular Formula : C8H5BrClN O

- CAS Number : 1195693-72-1

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole exhibits a broad spectrum of pharmacological activities. Key mechanisms include:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various bacterial strains such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi like Aspergillus niger .

- Anticancer Properties : It has shown potential in inhibiting the growth of several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate cancer cells (PC3) .

Biological Activities

A summary of the biological activities of 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is presented in the table below:

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological contexts:

- Antimicrobial Efficacy : Research demonstrated that derivatives of benzoxazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) varied significantly among different compounds, indicating structure-activity relationships .

- Anticancer Activity : A study reported that benzoxazole derivatives showed cytotoxic effects on multiple cancer cell lines. The presence of specific substituents on the benzoxazole moiety was found to enhance activity against breast cancer cells .

- Cholinesterase Inhibition : In a comparative study with standard drugs like Donepezil, several analogues of benzoxazole were synthesized and tested for their ability to inhibit cholinesterase enzymes. Some derivatives exhibited IC50 values lower than those of Donepezil, indicating superior efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For brominated benzoxazoles, TiCl₃OTf in ethanol at room temperature has been effective for cyclization, as demonstrated for analogous benzoxazoles . Another approach uses nucleophilic substitution with ethyl bromoacetate in DMF under reflux, facilitated by K₂CO₃ as a base, to introduce functional groups at reactive positions . Variations in reaction conditions (e.g., solvent, catalyst) may optimize yield and purity.

Q. How is X-ray crystallography utilized to confirm the structural integrity of halogenated benzoxazole derivatives?

- Methodological Answer : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical. SHELXL refines small-molecule structures using high-resolution data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement . For example, crystal data for 2-Amino-5-chloro-1,3-benzoxazole (monoclinic, P2₁/n) were resolved with a = 9.4403 Å and β = 101.67°, demonstrating precise lattice parameter determination .

Q. What spectroscopic techniques are essential for characterizing 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl, bromo, and chloro substituents via characteristic shifts (e.g., methyl groups at δ 2.5–3.0 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for C₈H₆BrClNO predicted at ~262.93 Da) .

- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) validate halogen presence .

Advanced Research Questions

Q. How do bromine and chlorine substituents influence the reactivity of benzoxazole derivatives in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of Br and Cl activate the benzoxazole ring for nucleophilic attack. For example, chlorine at position 5 in 2-Chloro-5,7-dimethyl-1,3-benzoxazole undergoes substitution with sodium azide (85% yield) or thiols (using SOCl₂/DMF) . Bromine’s larger atomic radius enhances halogen bonding, potentially directing regioselectivity in cross-coupling reactions .

Q. What computational strategies predict the physicochemical properties of 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole?

- Methodological Answer :

- Collision Cross Section (CCS) : Predicted via ion mobility spectrometry (e.g., [M+H]+ CCS ≈ 148.2 Ų) to study gas-phase behavior .

- DFT Calculations : Optimize geometry and electron density maps to assess halogen bonding potential .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, though literature-specific data for this compound remain sparse .

Q. What experimental protocols assess the antimicrobial activity of halogenated benzoxazoles?

- Methodological Answer : The agar well diffusion method is standard. Benzoxazole derivatives (50–100 µg/mL) are tested against bacterial strains (e.g., S. aureus, E. coli), with inhibition zones measured after 24–48 hours. For example, 5,7-dichloro derivatives showed zones of 12–18 mm, indicating moderate activity . Structure-activity relationships (SARs) correlate halogen position with efficacy.

Q. How can synthetic byproducts or isomerization during benzoxazole synthesis be minimized?

- Methodological Answer :

- Temperature Control : Low-temperature cyclization (e.g., 0–25°C) reduces side reactions .

- Catalyst Optimization : TiCl₃OTf improves regioselectivity vs. traditional Lewis acids .

- Chromatographic Monitoring : TLC/HPLC tracks reaction progress, isolating isomers (e.g., 5-bromo vs. 7-bromo) via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。